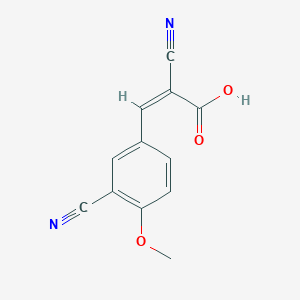![molecular formula C10H10ClN3O2 B7590204 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile](/img/structure/B7590204.png)
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile, also known as CN2097, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of acetonitriles and has a molecular formula of C10H10ClN3O2. In
Mécanisme D'action
The exact mechanism of action of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Additionally, this compound has been shown to have a long half-life, allowing for sustained effects over time. However, one limitation of using this compound is its relatively high cost compared to other compounds used in research.
Orientations Futures
There are several future directions for research involving 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile. One potential area of study is its use as a chemotherapy agent in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating inflammatory diseases. Finally, studies are needed to determine the optimal dosage and administration methods for this compound in various research settings.
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its low toxicity profile and potential anti-inflammatory and anti-cancer properties make it a promising candidate for further study. However, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzyl chloride with methylamine followed by the addition of acetonitrile. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been used in various scientific research studies due to its potential as a bioactive molecule. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in treating diseases such as arthritis and asthma. Additionally, this compound has been studied for its potential as a chemotherapy agent in cancer treatment.
Propriétés
IUPAC Name |
2-[(2-chloro-4-nitrophenyl)methyl-methylamino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-13(5-4-12)7-8-2-3-9(14(15)16)6-10(8)11/h2-3,6H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEWPLRZOUVUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)CC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)

![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7590174.png)
![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
![2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid](/img/structure/B7590187.png)
![1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)

![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)
![N-(3-aminophenyl)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7590228.png)